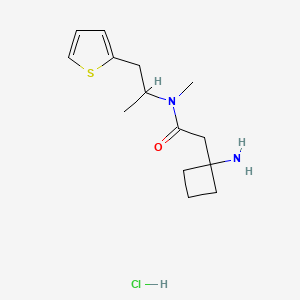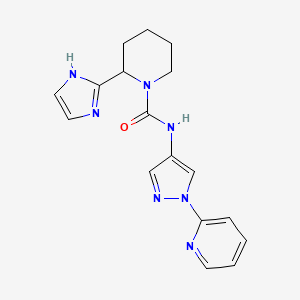![molecular formula C19H25N5O B7639646 1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7639646.png)
1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea, also known as DCPU, is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. DCPU is a small molecule inhibitor that targets protein-protein interactions, which are vital for various biological processes.
Wirkmechanismus
1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea acts as a small molecule inhibitor that targets protein-protein interactions. Specifically, this compound binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding stabilizes p53, preventing its degradation by MDM2 and promoting its activation. In the case of amyloid-beta peptides, this compound binds to the N-terminal region of the peptide, preventing its aggregation and reducing its toxicity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the specific target protein and the cellular context. In cancer cells, this compound induces cell cycle arrest and apoptosis by activating p53. In Alzheimer's disease, this compound reduces the toxicity of amyloid-beta peptides by preventing their aggregation. In animal models of inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea for lab experiments is its specificity for protein-protein interactions. This compound targets a specific hydrophobic pocket in MDM2, making it a potent inhibitor of the MDM2-p53 interaction. Additionally, this compound has shown low toxicity in animal models, making it a promising candidate for further development. However, the synthesis of this compound is complex and requires multiple steps, which may limit its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for the development of 1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea. One potential application is in the treatment of cancer, where this compound could be used as a targeted therapy for tumors with wild-type p53. Another potential application is in the treatment of neurodegenerative diseases, where this compound could be used to prevent the aggregation of amyloid-beta peptides. Additionally, this compound could be further optimized to improve its potency and pharmacokinetic properties, making it a more effective therapeutic agent.
Synthesemethoden
1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea can be synthesized using a multistep process that involves the coupling of two key intermediates, 5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-amine and 1-(2,2-dicyclopropylethyl)piperazine-2,5-dione. The reaction is catalyzed by a suitable coupling agent, such as N,N'-carbonyldiimidazole (CDI), and the product is purified using column chromatography. The final compound is obtained as a white solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea has shown promising results in various scientific research applications, including cancer treatment, neurodegenerative diseases, and inflammation. This compound has been found to inhibit the interaction between two proteins, MDM2 and p53, which play a crucial role in the regulation of cell growth and death. Inhibition of this interaction results in the stabilization and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Furthermore, this compound has been found to reduce inflammation in animal models of rheumatoid arthritis and sepsis.
Eigenschaften
IUPAC Name |
1-(2,2-dicyclopropylethyl)-3-[5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13-10-18(24(23-13)12-16-4-2-3-9-20-16)22-19(25)21-11-17(14-5-6-14)15-7-8-15/h2-4,9-10,14-15,17H,5-8,11-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVSYVKZAUGGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NCC(C2CC2)C3CC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7639593.png)
![3-fluoro-N-[2-methyl-3-(methylamino)propyl]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B7639605.png)
![2-Methylpropyl 4-[(2-hydroxycyclopentyl)methylamino]piperidine-1-carboxylate](/img/structure/B7639620.png)
![N-[2-(2-methylcyclohexyl)oxyethyl]-2-(2-oxa-7-azaspiro[4.4]nonan-7-yl)acetamide](/img/structure/B7639628.png)
![1-[4-(Cyclopropylmethylamino)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639639.png)
![[4-(Tetrazol-1-yl)phenyl]-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7639653.png)
![1-[1-(1-Phenyltriazol-4-yl)ethyl]-3-(trifluoromethyl)pyrrolidin-3-ol](/img/structure/B7639656.png)
![2,2,2-Trifluoro-1-[1-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolidin-2-yl]ethanol](/img/structure/B7639664.png)
![2-Methylpropyl 4-[(6-methylpyridin-2-yl)methylamino]piperidine-1-carboxylate](/img/structure/B7639666.png)
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-[2-(trifluoromethyl)phenyl]ethanone;hydrochloride](/img/structure/B7639672.png)
![[4-(Cyclopropylmethylamino)piperidin-1-yl]-(5-fluoro-2-methylphenyl)methanone;hydrochloride](/img/structure/B7639675.png)
![2-Methylpropyl 4-[(3-methylpyridin-2-yl)methylamino]piperidine-1-carboxylate](/img/structure/B7639681.png)